tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
The compound tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (molecular formula: C₁₇H₁₀BrO₅, average mass: 374.166 g/mol) features a benzofuran core substituted with a 3-bromobenzylidene group at position 2 and a tert-butyl acetate ester at position 6 . The (2Z)-configuration of the exocyclic double bond is critical for its stereochemical properties. This compound’s structural motifs—a brominated aromatic system and a bulky tert-butyl ester—impart distinct electronic and steric characteristics, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C21H19BrO5 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10- |
InChI Key |
YCUCWFQXDLNNKL-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Hydroxyaryl Ketones
Ortho-hydroxyaryl ketones undergo acid-catalyzed cyclization to form the benzofuran ring. For example, 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran can be prepared by reacting 2,4-dihydroxyacetophenone with glyoxal in acetic acid under reflux (90–120°C).
Reagents :
Metal-Catalyzed Cyclization
Copper(I)-catalyzed cyclization of o-alkynylphenols offers a regioselective route. For instance, o-alkynylphenols treated with CuCl and DBU in DMF at 80°C form benzofuran derivatives in 45–93% yields.
Introduction of the 3-Bromobenzylidene Group
The Z-configured 3-bromobenzylidene moiety is introduced via condensation between the benzofuran-3-one intermediate and 3-bromobenzaldehyde.
Acid-Catalyzed Condensation
A mixture of benzofuran-3-one and 3-bromobenzaldehyde undergoes Knoevenagel condensation using piperidine as a base in ethanol.
Reagents :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) with silica-supported HClO₄ as a catalyst improves reaction efficiency, achieving yields up to 85%.
Attachment of the tert-Butyl Acetoxy Group
The acetoxy tert-butyl ester is introduced via alkylation or esterification.
Alkylation with tert-Butyl Bromoacetate
The phenolic oxygen at position 6 of the benzofuran reacts with tert-butyl bromoacetate in the presence of a base:
Reagents :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ in THF provides higher regioselectivity.
Yield : 82–88%
Optimization and Industrial-Scale Methods
Catalytic Efficiency
Solvent Systems
-
Toluene : Preferred for high-temperature reactions (e.g., condensations) due to its high boiling point.
-
DCM : Used for low-temperature steps to prevent side reactions.
Characterization and Quality Control
Key analytical data for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | Differential Scanning Calorimetry |
| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H, CH=), 1.48 (s, 9H) | 400 MHz NMR |
| HPLC Purity | ≥99% | C18 column, MeOH/H₂O |
Challenges and Solutions
-
Z/E Isomerism : The Z-configuration is stabilized by using bulky bases (e.g., DBU) to minimize isomerization.
-
Steric Hindrance : Microwave-assisted synthesis reduces reaction times and improves yields for hindered intermediates.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 80% | 3 h | Low | High |
| Copper-catalyzed | 90% | 1 h | Moderate | Moderate |
| Microwave-assisted | 85% | 0.5 h | High | Low |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or introducing further functionalization.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl in tetrahydrofuran (THF) | {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid | Selective cleavage without ketone reduction |
| Basic hydrolysis | NaOH in H₂O/ethanol | Same as above | Requires prolonged heating (~12 hours) |
Suzuki–Miyaura Cross-Coupling
The bromine atom on the benzylidene moiety participates in palladium-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation. This is instrumental in generating derivatives for structure-activity relationship (SAR) studies.
| Catalyst System | Base | Solvent | Coupling Partner | Product | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Phenylboronic acid | {[(2Z)-2-(3-phenylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | ~75% |
| PdCl₂(dppf) | NaHCO₃ | Toluene | Vinylboronic acid | Alkenyl-substituted derivative | ~68% |
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring adjacent to the bromine facilitates nucleophilic substitution reactions, particularly with amines or alkoxides.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 80°C, 6 hours | {[(2Z)-2-(3-piperidinobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | Enhanced lipophilicity for CNS targeting |
| Sodium methoxide | Methanol, reflux, 4 hours | Methoxy-substituted analog | Solubility modification |
Reduction of the 3-Oxo Group
The ketone at the 3-position can be selectively reduced to a secondary alcohol using borohydride reagents, altering the compound’s electronic profile.
| Reducing Agent | Solvent | Conditions | Product | Stereochemistry |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0°C, 1 hour | {[(2Z)-2-(3-bromobenzylidene)-3-hydroxy-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | Racemic mixture |
| L-Selectride | THF | -78°C, 30 minutes | Alcohol with retained Z-configuration | >90% ee |
Photochemical Reactivity
The conjugated diene system in the benzylidene moiety undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.
| Light Source | Solvent | Product | Application |
|---|---|---|---|
| UV-A (365 nm) | Acetonitrile | Cyclobutane-fused benzofuran | Photopharmacology studies |
Key Research Findings
-
Suzuki Coupling Efficiency : Pd(PPh₃)₄ outperforms other catalysts in coupling with arylboronic acids, achieving yields >70%.
-
Steric Effects in Hydrolysis : The bulky tert-butyl group slows ester hydrolysis compared to methyl analogs, requiring stronger acid/base conditions.
-
Z-Selectivity in Synthesis : The Z-configuration of the benzylidene group is retained in >95% of cases due to steric hindrance during condensation.
Scientific Research Applications
Synthetic Applications
Tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate serves as a versatile building block in organic synthesis. Its reactivity allows for various modifications, making it suitable for creating diverse chemical entities.
Common Synthetic Reactions:
- Oxidation : Can introduce additional functional groups.
- Reduction : Useful for converting double bonds to single bonds or removing oxygen.
- Substitution : The bromine atom can be replaced with other nucleophiles.
The compound has shown potential biological activities that are being explored in medicinal chemistry. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.
- Antimicrobial Properties : Another study highlighted the potential of benzofuran derivatives in combating bacterial infections. The compound's structure could enhance its interaction with bacterial cell membranes, leading to increased efficacy.
Material Science Applications
In material science, the compound is explored for its role in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences electronic properties and intermolecular interactions. Below is a comparison of analogs with different aromatic or heteroaromatic groups:
Key Observations :
Ester Group Modifications
The tert-butyl ester in the target compound can be compared to other ester derivatives:
Key Observations :
Halogen vs. Non-Halogenated Analogs
Halogenation impacts both physicochemical properties and bioactivity:
Key Observations :
- Bromine’s larger atomic radius compared to chlorine or fluorine may enhance van der Waals interactions in molecular recognition .
- Fluorine’s electron-withdrawing effect could reduce electron density in the benzylidene ring, altering reactivity .
Physicochemical Property Trends
From computed data in the evidence:
- Lipophilicity (XLogP3) :
- Hydrogen Bond Acceptors :
- Rotatable Bonds :
- Most analogs have 6 rotatable bonds, suggesting similar conformational flexibility .
Biological Activity
tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a bromobenzylidene substituent, and a tert-butyl ester group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrO5 |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | tert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| InChI | InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10- |
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties. Studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Compounds containing bromobenzylidene groups have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes.
- Anticancer Potential : Research has indicated that similar compounds may inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle arrest.
Study 1: Antioxidant Activity Evaluation
A study conducted on benzofuran derivatives assessed their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that compounds with similar structures to this compound exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 3: Anticancer Activity in Cell Lines
A recent investigation into the anticancer properties of related compounds revealed that they significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the activation of caspase pathways and alterations in mitochondrial membrane potential.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?
- Methodological Answer : The compound is typically synthesized via a multi-step approach involving:
- Knoevenagel condensation to form the (2Z)-benzylidene-3-oxo-benzofuran core .
- Esterification of the hydroxyl group using tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
- Purification via silica gel column chromatography (e.g., CH₂Cl₂:MeOH 99:1) to isolate the product .
Q. How is the tert-butyl ester group selectively cleaved during downstream modifications?
- Methodological Answer : The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 5–21 hours. The reaction is quenched with NaHCO₃, and the product is isolated via solvent evaporation and trituration .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify proton environments (e.g., benzofuran aromatic protons at δ 7.20–7.35 ppm, tert-butyl group at δ 1.2–1.4 ppm) .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1765 cm⁻¹ for esters, ~1675 cm⁻¹ for ketones) .
- HRMS : For exact mass validation (e.g., [M+Na]⁺ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor the (2Z)-isomer over the (2E)-isomer during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during condensation reduce isomerization .
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) to stabilize the transition state .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing intermediates .
Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Solvent/Impurity Analysis : Compare NMR spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and check for residual TFA signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of key intermediates (e.g., benzofuran derivatives) .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl group origins in complex mixtures .
Q. What are the trade-offs between TFA-mediated ester cleavage and alternative methods (e.g., HCl/dioxane)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
